
Dibenzyl (2,2-dimethoxyethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (2,2-dimethoxyethyl)propanedioate is a chemical compound with the molecular formula C21H24O6 It is known for its unique structure, which includes two benzyl groups attached to a propanedioate moiety with a 2,2-dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (2,2-dimethoxyethyl)propanedioate typically involves the esterification of propanedioic acid derivatives with benzyl alcohol in the presence of a catalyst. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as recrystallization or distillation are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (2,2-dimethoxyethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acids or benzyl ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Dibenzyl (2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl (2,2-dimethoxyethyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the benzyl groups may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl malonate: Similar structure but lacks the 2,2-dimethoxyethyl substituent.
Dibenzyl succinate: Contains a succinate moiety instead of a propanedioate moiety.
Dibenzyl oxalate: Features an oxalate group instead of a propanedioate group.
Uniqueness
Dibenzyl (2,2-dimethoxyethyl)propanedioate is unique due to its 2,2-dimethoxyethyl substituent, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other dibenzyl esters and contributes to its specific applications and potential biological activity.
Properties
CAS No. |
654673-32-2 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
dibenzyl 2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C21H24O6/c1-24-19(25-2)13-18(20(22)26-14-16-9-5-3-6-10-16)21(23)27-15-17-11-7-4-8-12-17/h3-12,18-19H,13-15H2,1-2H3 |
InChI Key |
FMUBJXVNTVZWSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


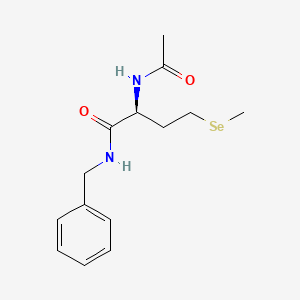


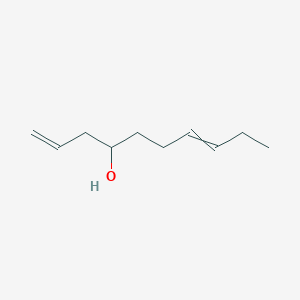


![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
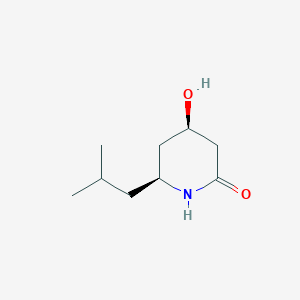
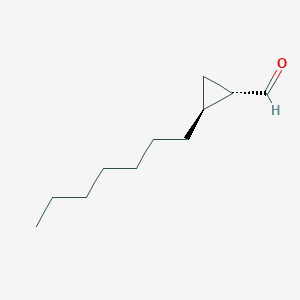
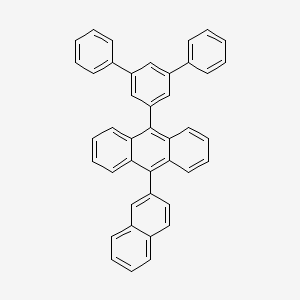
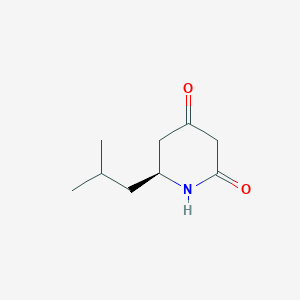
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
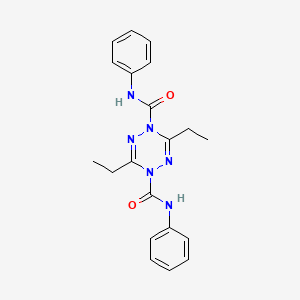
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
